2-amino-2-(3-methylthiophen-2-yl)acetic Acid
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-amino-2-(3-methylthiophen-2-yl)acetic Acid are currently unknown. This compound is a derivative of glycine, an amino acid, and may interact with proteins or enzymes in the body that recognize or bind to glycine or similar structures .
Mode of Action
As a glycine derivative, it may interact with its targets in a similar manner to glycine, potentially acting as a ligand for glycine receptors or other proteins .
Biochemical Pathways
Given its structural similarity to glycine, it may be involved in pathways where glycine acts as a neurotransmitter or a building block for proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. As a small molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body .
Result of Action
As a glycine derivative, it may have effects similar to those of glycine, which can act as a neurotransmitter and has roles in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(3-methylthiophen-2-yl)acetic acid typically involves the reaction of 3-methylthiophene with glycine derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process often includes steps such as mixing, heating, and purification to achieve high yields and purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(3-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-Amino-2-(3-methylthiophen-2-yl)acetic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Amino-2-(2-thienyl)acetic acid: Similar structure but with a different substitution pattern on the thiophene ring.
2-Amino-2-(4-methylthiophen-2-yl)acetic acid: Similar structure but with a different position of the methyl group on the thiophene ring.
Uniqueness: 2-Amino-2-(3-methylthiophen-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-2-(3-methylthiophen-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUPHROQPYXKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402827 | |
Record name | 2-amino-2-(3-methylthiophen-2-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500718-18-3 | |
Record name | 2-amino-2-(3-methylthiophen-2-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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